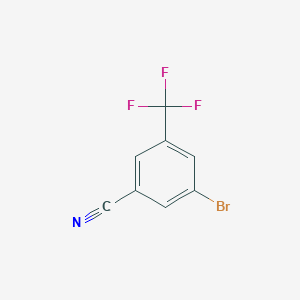

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Overview

Description

Synthesis Analysis

The synthesis of bromopyridine derivatives is well-documented in the provided papers. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the final product . Although the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is not explicitly detailed, similar synthetic strategies involving halogenation and amination reactions could be applicable.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine shows molecules linked via pairs of N—H⋯N hydrogen bonds, forming inversion dimers . Similarly, the structure of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . These findings suggest that 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine may also exhibit significant intermolecular interactions, potentially affecting its crystalline and solid-state properties.

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not provide specific reactions for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, but the reported synthesis and structural analyses of related compounds imply that bromine could act as a reactive site for further functionalization or cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are closely related to their molecular structures. The presence of halogen atoms and substituents like methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers discuss the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromopyridine ligands, indicating that these compounds may have interesting photophysical properties . Although the exact properties of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine are not detailed, it can be inferred that its bromine atom and dimethylamino group would influence its chemical behavior and interactions.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine demonstrates potential as a neurokinin-1 (NK1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and the stress response. Harrison et al. (2001) synthesized a compound structurally related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, finding it effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Antibacterial and Antifungal Activity

B. G. Rao et al. (2013) synthesized a derivative of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and evaluated its antibacterial and antifungal properties, demonstrating acceptable results. This suggests potential applications in developing new antimicrobial agents (Rao, Prasad & Rao, 2013).

Chemical Synthesis and Characterization

Kolomeitsev et al. (1996) explored the chemical properties of compounds related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Their work included the synthesis of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, contributing to the understanding of the chemical behavior of such compounds (Kolomeitsev et al., 1996).

Potential in Drug Discovery

Y. Hirokawa et al. (2000) conducted a study focusing on the synthesis of a compound structurally related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, highlighting its role as a moiety in dopamine and serotonin receptor antagonists. This indicates its potential in the development of new drugs targeting neurological disorders (Hirokawa, Horikawa & Kato, 2000).

Catalytic Applications

G. Sengupta et al. (2018) researched a bromo-capped metal-metal bonded complex involving a structure related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Their findings are significant for catalytic processes, particularly in olefin aziridination reactions, which are important in organic synthesis (Sengupta, Pandey, De, Ramapanicker & Bera, 2018).

Safety And Hazards

“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .

properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVVKZWZFMYZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470260 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

908864-98-2 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)